

Erythonic Acid: A Novel Biomarker Linked to Metabolic Dysregulation

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Erythonic acid, a sugar acid derived from the oxidation of erythrose, has emerged as a potential biomarker associated with metabolic disturbances. This guide provides a comprehensive comparison of erythonic acid's correlation with key metabolic markers, supported by experimental data from recent scientific literature. Understanding these associations is crucial for researchers and drug development professionals exploring new diagnostic and therapeutic avenues for metabolic diseases.

Correlation with Cardiometabolic Risk Factors

A pivotal study, the Atherosclerosis Risk in Communities (ARIC) study, investigated the association between plasma erythronate (the conjugate base of erythonic acid) and a range of cardiovascular risk factors in a large cohort of older adults. The findings reveal a significant correlation between higher erythronate levels and a poorer cardiometabolic profile.[1][2]

Participants in the highest tertile of erythronate concentrations were more likely to have preexisting conditions such as diabetes, hypertension, and hyperlipidemia.[1][2] They also presented with a higher body mass index (BMI).[1][2] These associations underscore the potential of erythonic acid as an indicator of underlying metabolic dysfunction.

Table 1: Baseline Characteristics by Erythronate Tertiles in the ARIC Study



Characteristic	Tertile 1 (Lowest Erythronate)	Tertile 2 (Medium Erythronate)	Tertile 3 (Highest Erythronate)	P-value
N	1,336	1,335	1,335	
Age (years), mean ± SD	74.4 ± 4.9	75.4 ± 5.1	76.2 ± 5.2	<0.001
BMI (kg/m ²), mean ± SD	26.9 ± 4.8	27.8 ± 5.2	28.7 ± 5.8	<0.001
Prevalent Diabetes (%)	15.6	21.4	31.1	<0.001
Prevalent Hypertension (%)	58.7	64.9	72.3	<0.001
Prevalent Hyperlipidemia (%)	88.5	90.7	92.1	0.01
Total Cholesterol (mg/dL), mean ± SD	175.1 ± 35.8	176.2 ± 36.1	173.3 ± 37.8	0.11
HDL-C (mg/dL), mean ± SD	56.9 ± 17.1	54.1 ± 16.5	50.4 ± 15.8	<0.001
LDL-C (mg/dL), mean ± SD	101.5 ± 33.8	110.0 ± 32.8	111.4 ± 32.7	<0.001
hs-CRP (mg/L), median [IQR]	1.7 [0.9, 3.4]	2.1 [1.1, 4.1]	2.8 [1.4, 5.8]	<0.001

Data extracted from the ARIC study.[2] HDL-C: High-density lipoprotein cholesterol; LDL-C: Low-density lipoprotein cholesterol; hs-CRP: high-sensitivity C-reactive protein; IQR: Interquartile range.

Further analysis from the ARIC study demonstrated that higher erythronate levels are significantly associated with an increased risk of future cardiovascular events, even after





adjusting for traditional risk factors.[1][2][3]

Table 2: Hazard Ratios for Cardiovascular Outcomes

<u>Associated with Erythronate Levels in the ARIC Study</u>

Cardiovascular Outcome	Hazard Ratio (95% CI) per 1-SD increase in log- erythronate	P-value
Coronary Heart Disease	1.30 (1.04 - 1.61)	0.02
Ischemic Stroke	1.40 (1.08 - 1.83)	0.012
Heart Failure Hospitalization	1.53 (1.32 - 1.79)	<0.001
Cardiovascular Death	1.79 (1.50 - 2.14)	<0.001
Total Mortality	1.66 (1.49 - 1.84)	<0.001

Data extracted from the ARIC study.[1][2] Models adjusted for age, sex, race-center, total cholesterol, HDL-C, systolic blood pressure, antihypertensive medication use, current smoking, diabetes, BMI, and estimated glomerular filtration rate.

Predictors of Fasting Erythronate Concentrations

A cross-sectional and post-bariatric surgery analysis identified key predictors of fasting endogenous erythronate concentrations. The study found that both age and BMI are significant predictors of higher fasting erythronate levels.[4] This suggests that erythonic acid levels may increase with age and adiposity, further linking it to metabolic health.

Biosynthesis and Metabolic Pathways

Erythonic acid is a downstream metabolite of erythritol.[5] Endogenous erythritol is synthesized from glucose via the pentose phosphate pathway (PPP).[5][6] This pathway is central to cellular metabolism, producing NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis. The link between erythonic acid and the PPP suggests that its elevated levels may reflect alterations in glucose metabolism and flux through this critical pathway.





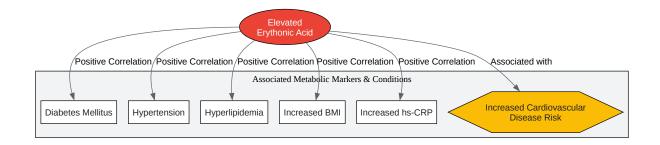
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Biosynthesis of Erythonic Acid from Glucose.

The diagram above illustrates the metabolic pathway from glucose to erythonic acid. Glucose enters the pentose phosphate pathway, leading to the formation of erythrose-4-phosphate. This is then converted to erythrose, which can be reduced to erythritol. Finally, erythritol is oxidized to form erythonic acid.

Logical Relationship of Erythonic Acid with Metabolic Markers

The available data suggest a clear logical relationship between elevated erythonic acid levels and a cluster of metabolic abnormalities. This association positions erythonic acid as a potential biomarker for identifying individuals at higher risk for cardiometabolic diseases.



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- To cite this document: BenchChem. [Erythonic Acid: A Novel Biomarker Linked to Metabolic Dysregulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086229#correlation-of-erythronic-acid-with-other-metabolic-markers]

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